Adaptaquin is derived from the class of oxyquinolines and is primarily recognized for its selective inhibition of HIF-PHD2. It has been shown to penetrate the blood-brain barrier effectively, making it a candidate for therapeutic applications in central nervous system disorders. The chemical structure of adaptaquin is represented by the CAS number 385786-48-1, indicating its unique identification in chemical databases.
The synthesis of adaptaquin involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of the hydroxyquinoline core structure through cyclization reactions involving appropriate precursors.
The specific synthesis methods can vary based on modifications aimed at enhancing potency or selectivity against different isoforms of HIF-PHDs .
Adaptaquin's molecular structure features a hydroxyquinoline backbone, which is critical for its biological activity.
The three-dimensional conformation of adaptaquin allows it to fit into the active site of HIF-PHDs, facilitating competitive inhibition . Structural optimization studies have indicated that modifications to the side chains can significantly influence its binding affinity and selectivity .
Adaptaquin participates in several chemical reactions primarily related to its interaction with HIF-PHDs.
These reactions are crucial for understanding how adaptaquin exerts its neuroprotective effects.
The mechanism by which adaptaquin exerts its effects involves several biochemical pathways:
Experimental data indicate that adaptaquin can significantly reduce markers of cell death and improve cell viability under stress conditions .
Adaptaquin exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various experimental and therapeutic contexts .
Adaptaquin has potential applications across various scientific fields:
Adaptaquin (7-[(4-chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol) is a selective hydroxyquinoline inhibitor targeting hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), particularly PHD2. These enzymes function as cellular oxygen sensors that regulate the stability of hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions. HIF-PHDs catalyze the hydroxylation of two conserved proline residues (Pro402 and Pro564) in the oxygen-dependent degradation domain (ODDD) of HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation [1] [9].
Adaptaquin competitively inhibits HIF-PHDs by chelating iron at the enzymes' active sites, thereby preventing the hydroxylation reaction. Structural analyses reveal that its oxyquinoline backbone coordinates with Fe²⁺ in the catalytic core of PHD2, displacing the essential cofactor 2-oxoglutarate (2-OG). This inhibition stabilizes HIF-1α, allowing its translocation to the nucleus, dimerization with HIF-1β, and activation of hypoxia-responsive genes such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO) [9] [5]. Notably, Adaptaquin demonstrates isoform selectivity, with studies indicating stronger binding affinity for PHD2 (also termed EGLN1) compared to PHD1 or PHD3. This selectivity minimizes off-target effects on other 2-OG-dependent dioxygenases [7] [9].
Table 1: Adaptaquin's Effects on HIF-PHD Isoforms
PHD Isoform | Primary Function | Adaptaquin Inhibition | Biological Consequence |
---|---|---|---|
PHD2 (EGLN1) | Primary regulator of HIF-1α stability | Potent inhibition (IC₅₀ ~μM range) | Significant HIF-1α stabilization |
PHD1 (EGLN2) | Modulates mitochondrial respiration | Moderate inhibition | Enhanced mitochondrial ROS resistance |
PHD3 (EGLN3) | Involved in neuronal apoptosis | Weak inhibition | Limited contribution to neuroprotection |
Beyond HIF regulation, Adaptaquin exerts profound effects on the activating transcription factor 4 (ATF4)/CCAAT-enhancer-binding protein homologous protein (CHOP) pathway, a key mediator of stress-induced neuronal death. ATF4 is hydroxylated by HIF-PHDs (particularly PHD1 and PHD3) on specific proline residues (Pro³⁰⁹ and Pro³²⁴) under normoxic conditions. This hydroxylation enhances ATF4's transcriptional activity, promoting the expression of pro-apoptotic genes, including Trib3 and Chop [2] [3].
Adaptaquin suppresses ATF4 proline hydroxylation, reducing its nuclear accumulation and DNA-binding affinity. Consequently, it disrupts the formation of the ATF4/CHOP heterodimeric complex, a critical driver of apoptosis under endoplasmic reticulum (ER) stress and oxidative insults. In models of intracerebral hemorrhage (ICH) and Parkinson’s disease (PD), Adaptaquin treatment significantly decreased levels of ATF4 and CHOP proteins, attenuating downstream transcriptional cascades responsible for neuronal death [2] [3] [4]. This mechanism is particularly relevant in conditions like traumatic spinal cord injury (SCI), where ER stress contributes significantly to secondary injury [2].
Table 2: Key Genes Modulated by Adaptaquin via ATF4/CHOP Suppression
Gene | Function | Regulation by ATF4/CHOP | Effect of Adaptaquin |
---|---|---|---|
Trib3 | Pseudokinase inducing apoptosis | Upregulated | Significant suppression |
Chop | Pro-apoptotic transcription factor | Upregulated | Marked reduction |
Parkin | E3 ubiquitin ligase (neuroprotective) | Downregulated (indirectly) | Preservation |
XBP1 | Mediator of unfolded protein response | Upregulated | Attenuated induction |
GADD34 | ER stress-induced phosphatase subunit | Upregulated | Reduced expression |
A critical downstream effect of Adaptaquin's inhibition of the ATF4/CHOP pathway is the suppression of Tribbles pseudokinase 3 (Trib3) induction. Trib3 is a stress-responsive protein elevated in neurodegenerative conditions like Parkinson’s disease. It functions as a pro-death mediator by physically interacting with and promoting the degradation of Parkin, an E3 ubiquitin ligase essential for neuronal survival and mitochondrial quality control [3] [4].
In cellular models (e.g., neuronal PC12 cells, ventral midbrain dopaminergic neurons) exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺), Adaptaquin co-treatment potently inhibited the induction of Trib3 mRNA and protein. This suppression was mechanistically linked to reduced occupancy of ATF4 on the Trib3 promoter, as confirmed by chromatin immunoprecipitation assays [3] [4]. By blocking Trib3 upregulation, Adaptaquin preserved endogenous Parkin levels, maintaining its cytoprotective functions. This effect was validated in vivo where Adaptaquin administration in a 6-OHDA-induced mouse model of PD enhanced the survival of dopaminergic neurons in the substantia nigra and protected their striatal projections [3] [4].
Adaptaquin demonstrates significant antioxidant properties independent of classical ROS scavenging. It mitigates oxidative stress primarily by preserving mitochondrial integrity and function during cytotoxic insults. In neuronal oxytosis models (e.g., HT-22 hippocampal cells exposed to glutamate), Adaptaquin treatment (0.1–5 μM) profoundly inhibited lipid peroxidation, a key trigger for mitochondrial membrane damage. This was demonstrated by reduced BODIPY fluorescence, indicating lower levels of lipid hydroperoxides [5] [7].
Furthermore, Adaptaquin restores mitochondrial bioenergetics by maintaining the mitochondrial membrane potential (ΔΨm), preventing the decline in cellular ATP levels, and reducing mitochondrial superoxide (O₂•⁻) production. Mechanistic studies using CRISPR/Cas9-mediated PHD1 knockdown mirrored Adaptaquin's effects, confirming the role of PHD inhibition in mitochondrial protection. Adaptaquin preserves mitochondrial respiration and reduces electron transport chain leakage, thereby limiting ROS generation and preventing cytochrome c release [5] [7].
Table 3: Adaptaquin's Effects on Mitochondrial Parameters in Oxytosis Models
Mitochondrial Parameter | Effect of Glutamate | Effect of Adaptaquin Co-treatment | Detection Method |
---|---|---|---|
Lipid Peroxidation | Severe increase | Normalization to basal levels | BODIPY staining/FACS |
Mitochondrial ROS (O₂•⁻) | Marked increase | Significant reduction | MitoSOX/FACS |
Membrane Potential (ΔΨm) | Collapse | Full restoration | TMRE fluorescence |
ATP Levels | Severe depletion | Complete preservation | Luciferase assay |
Respiration Rate | Impaired | Maintained near normal | Seahorse Analyzer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7